PRX-08066 maleate PRX-08066 maleate PRX-08066 Maleate is a novel potent and selective 5-HT2B receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 866206-55-5
VCID: VC1565073
InChI: InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: Array
Molecular Formula: C23H21ClFN5O4S
Molecular Weight: 518.0 g/mol

PRX-08066 maleate

CAS No.: 866206-55-5

Cat. No.: VC1565073

Molecular Formula: C23H21ClFN5O4S

Molecular Weight: 518.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PRX-08066 maleate - 866206-55-5

Specification

CAS No. 866206-55-5
Molecular Formula C23H21ClFN5O4S
Molecular Weight 518.0 g/mol
IUPAC Name (Z)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
Standard InChI InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key RPYIKXHIQXRXEM-BTJKTKAUSA-N
Isomeric SMILES C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=C\C(=O)O)\C(=O)O
Canonical SMILES C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Identity

Compound Components

The compound name indicates a salt formation between two distinct chemical entities. The first component, (Z)-but-2-enedioic acid, is commonly known as maleic acid, a dicarboxylic acid with the Z (cis) configuration. The second component, 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile, represents the active pharmaceutical ingredient identified in research as PRX-08066 . This component contains several key structural features including a thieno[2,3-d]pyrimidine core with a chloro substituent, a piperidine linker, and a fluorobenzonitrile moiety.

Structural Features

The active component of this compound (PRX-08066) contains a heterocyclic structure with multiple nitrogen atoms that likely contribute to its biological activity. The presence of the fluorine atom on the benzonitrile ring may enhance metabolic stability, while the chloro-substituted thieno[2,3-d]pyrimidine core provides a unique binding profile with target receptors. The piperidine linker serves as a flexible connecting unit that allows the molecule to adopt optimal conformations for receptor interactions.

Chemical Identifiers

The PRX-08066 component has been assigned various identifiers in chemical databases and literature, facilitating its tracking in research and development contexts:

Identifier TypeValueReference
CAS Number866206-54-4
PubChem CID11502243
CHEMBL IDCHEMBL513994
UNII82SK298EBU

Physical and Chemical Properties

Molecular Formula and Weight

The active component (PRX-08066) has been characterized with specific molecular properties that influence its pharmacokinetic behavior:

PropertyValueReference
Molecular FormulaC19H17ClFN5S
Molecular WeightNot explicitly stated for the salt form-

Pharmacological Properties

Mechanism of Action

The compound functions as a selective antagonist of the 5-HT2B (5-hydroxytryptamine 2B) receptor, representing a first-in-class therapeutic approach for pulmonary hypertension associated with chronic obstructive pulmonary disease (COPD) . Serotonin receptor antagonism at the 5-HT2B subtype has been implicated in reducing pulmonary arterial pressure and vascular resistance, addressing a key pathophysiological mechanism in pulmonary hypertension.

Therapeutic Classification

Based on its pharmacological action and clinical investigation, this compound belongs to the class of serotonin receptor antagonists with specific application in cardiovascular and pulmonary medicine. Its development represents a targeted approach to addressing pulmonary hypertension through modulation of serotonergic signaling pathways involved in vascular tone regulation.

Clinical Research and Development

Clinical Trials

The active component PRX-08066 has undergone significant clinical evaluation, with documented Phase 2a trials investigating its efficacy in treating pulmonary hypertension associated with COPD . The clinical study employed a rigorous methodology:

Clinical Trial ParameterDetailsReference
Study DesignRandomized, double-blind, placebo-controlled trial
Patient Population71 patients with pulmonary hypertension associated with COPD
Dosing Regimens200 mg once-daily, 400 mg once-daily, or placebo

Efficacy Outcomes

The clinical investigation demonstrated statistically significant therapeutic benefits with defined dosing parameters:

Efficacy MeasureResultStatistical SignificanceReference
Reduction in systolic pulmonary artery pressure (SPAP)Statistically significant reductions observedNot specified
Responder rate (≥4mmHg drop in SPAP)45% on 400 mg once-daily vs. 14% on placebop=0.043

These clinical findings suggest meaningful therapeutic potential for patients with pulmonary hypertension, particularly those with concurrent COPD, a population with limited treatment options.

Therapeutic Applications

Primary Indication

The compound has been specifically developed for the treatment of pulmonary hypertension associated with COPD, addressing an important medical need in this patient population . Pulmonary hypertension represents a serious complication in COPD patients, contributing to increased morbidity and mortality, and current treatment options remain limited.

Mechanism-Based Applications

As a 5-HT2B receptor antagonist, the compound may have potential applications in other conditions where serotonergic signaling plays a pathophysiological role. The selective nature of its receptor targeting suggests possibilities for expanded therapeutic applications beyond pulmonary hypertension.

Current Status and Future Perspectives

Research Directions

The unique pharmacological profile of this compound as a first-in-class 5-HT2B antagonist suggests potential for expanded research in various conditions involving serotonergic dysregulation in the pulmonary vasculature. Further investigation may explore optimal dosing regimens, long-term safety profiles, and efficacy in various patient subgroups.

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